tert-Butyl (2-(2,6-difluoro-4-formylphenoxy)ethyl)carbamate
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Overview
Description
tert-Butyl (2-(2,6-difluoro-4-formylphenoxy)ethyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a difluorophenyl group, and a formyl group attached to an ethyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(2,6-difluoro-4-formylphenoxy)ethyl)carbamate typically involves the reaction of 2,6-difluoro-4-formylphenol with tert-butyl (2-bromoethyl)carbamate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in tert-Butyl (2-(2,6-difluoro-4-formylphenoxy)ethyl)carbamate can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 2-(2,6-difluoro-4-carboxyphenoxy)ethyl)carbamate.
Reduction: 2-(2,6-difluoro-4-hydroxyphenoxy)ethyl)carbamate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: tert-Butyl (2-(2,6-difluoro-4-formylphenoxy)ethyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions. The presence of the formyl group allows for the formation of Schiff bases with amino groups in proteins, facilitating the study of enzyme mechanisms.
Medicine: The compound has potential applications in medicinal chemistry as a building block for the synthesis of pharmacologically active molecules. Its difluorophenyl group is of particular interest due to its potential to enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(2,6-difluoro-4-formylphenoxy)ethyl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition or modulation of enzyme activity. The difluorophenyl group can enhance the binding affinity of the compound to its target, thereby increasing its potency.
Comparison with Similar Compounds
- tert-Butyl (2-(2,6-difluoro-4-hydroxyphenoxy)ethyl)carbamate
- tert-Butyl (2-(2,6-difluoro-4-carboxyphenoxy)ethyl)carbamate
- tert-Butyl (2-(2,6-difluoro-4-nitrophenoxy)ethyl)carbamate
Comparison: tert-Butyl (2-(2,6-difluoro-4-formylphenoxy)ethyl)carbamate is unique due to the presence of the formyl group, which allows for specific chemical reactions such as the formation of Schiff bases. This distinguishes it from similar compounds that may have different functional groups, such as hydroxyl, carboxyl, or nitro groups. The difluorophenyl group in all these compounds contributes to their stability and reactivity, making them valuable intermediates in organic synthesis.
Properties
IUPAC Name |
tert-butyl N-[2-(2,6-difluoro-4-formylphenoxy)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(19)17-4-5-20-12-10(15)6-9(8-18)7-11(12)16/h6-8H,4-5H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DREWHWAQAJVIHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1F)C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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